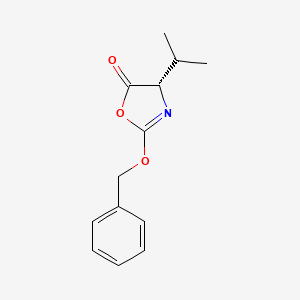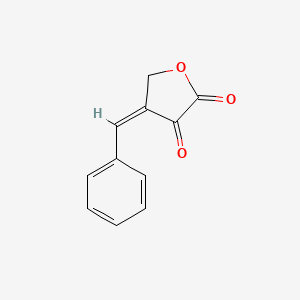
3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a chloromethyl group at the second position, and an N-phenyl group at the fourth position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Chloromethylation: The chloromethyl group can be introduced via the Blanc reaction, which involves the reaction of the quinoline derivative with formaldehyde and hydrochloric acid.
N-Phenylation: The final step involves the N-phenylation of the quinoline derivative using phenylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products and waste.
化学反应分析
Types of Reactions
3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The N-phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
科学研究应用
3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Used as a probe in chemical biology to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The N-phenyl group enhances the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Uniqueness
3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine is unique due to the presence of the N-phenyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other quinoline derivatives and enhances its potential as a versatile compound in various scientific research applications.
属性
CAS 编号 |
64178-01-4 |
|---|---|
分子式 |
C16H12Cl2N2 |
分子量 |
303.2 g/mol |
IUPAC 名称 |
3-chloro-2-(chloromethyl)-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C16H12Cl2N2/c17-10-14-15(18)16(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-14/h1-9H,10H2,(H,19,20) |
InChI 键 |
MNFXEKNQBFSTHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


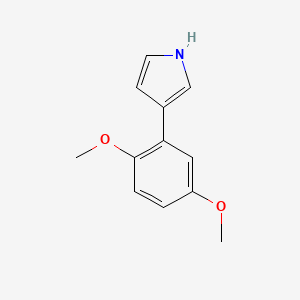
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
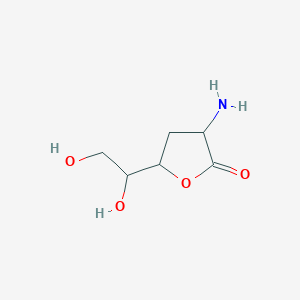


![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
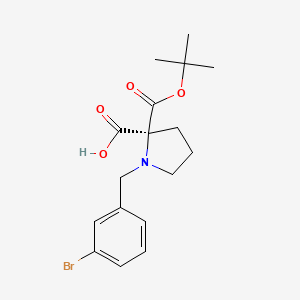


![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
